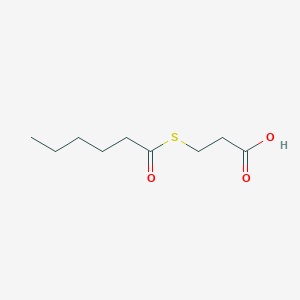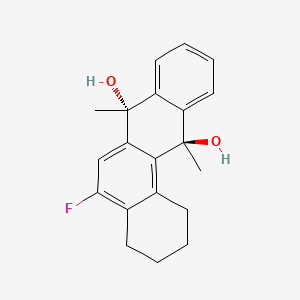
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Aromatic Substitution Reactions: Introduction of functional groups such as hydroxyl and fluoro groups onto the aromatic rings.
Cyclization Reactions: Formation of the polycyclic structure through cyclization of intermediate compounds.
Hydrogenation: Reduction of specific double bonds to achieve the desired hexahydro configuration.
Methylation: Introduction of methyl groups at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and advanced purification methods like chromatography are commonly employed.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various hydroxylated, fluorinated, and methylated derivatives, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as biochemical probes.
Medicine: Investigated for their anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to altered cellular functions.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic structure but lacking specific functional groups.
7,12-Dimethylbenz(a)anthracene: A closely related compound with methyl groups at positions 7 and 12.
5-Fluoro-1,2,3,4-tetrahydrobenz(a)anthracene: A fluorinated derivative with fewer hydrogenated rings.
Uniqueness
Benz(a)anthracene-7,12-diol, 5-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, trans- is unique due to its specific combination of functional groups and hydrogenated rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
104761-42-4 |
|---|---|
Molecular Formula |
C20H21FO2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(7R,12R)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)14-9-5-6-10-15(14)20(2,23)18-13-8-4-3-7-12(13)17(21)11-16(18)19/h5-6,9-11,22-23H,3-4,7-8H2,1-2H3/t19-,20-/m1/s1 |
InChI Key |
VCJYXSPVNFOHNP-WOJBJXKFSA-N |
Isomeric SMILES |
C[C@]1(C2=CC=CC=C2[C@@](C3=C4CCCCC4=C(C=C31)F)(C)O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=C4CCCCC4=C(C=C31)F)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



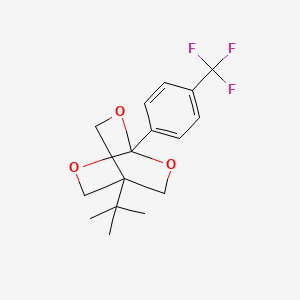
![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl azide](/img/structure/B14333369.png)
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
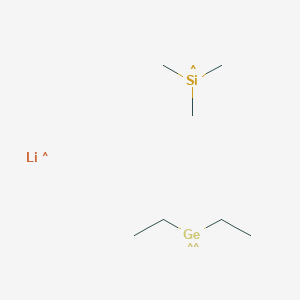
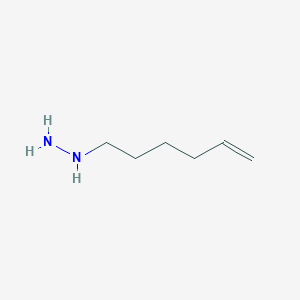
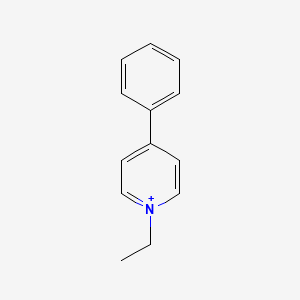
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
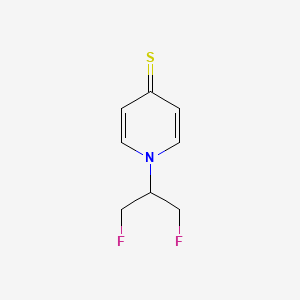
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
